2-(2-chloro-6-fluorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide
Description
This compound features a chloroacetamide backbone linked to a 2-chloro-6-fluorophenyl group and a piperidin-4-ylmethyl moiety substituted with a 3-cyanopyrazin-2-yl group.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O/c20-15-2-1-3-16(21)14(15)10-18(27)25-12-13-4-8-26(9-5-13)19-17(11-22)23-6-7-24-19/h1-3,6-7,13H,4-5,8-10,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBPQNDFLUZTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chloro-fluoro-substituted phenyl group and a piperidine moiety attached to a cyanopyrazine. The molecular formula is C19H22ClF N4O, with a molecular weight of approximately 360.85 g/mol.
Research indicates that compounds similar to this one often exhibit biological activity through various mechanisms, including:
- Antimicrobial Activity : Many derivatives of acetamides have shown effectiveness against various bacterial strains and fungi.
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes, which can be critical in treating diseases linked to metabolic pathways.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the antimicrobial efficacy observed in related studies:
| Compound Code | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | S. aureus (ATCC 25923) | Candida sp. |
|---|---|---|---|---|
| 3a | 7 mm | 16 mm | No zone | No zone |
| 3b | 26 mm | 23 mm | 25 mm | 14 mm |
| 3c | 30 mm | 35 mm | 36 mm | 11 mm |
| 3d | 27 mm | 29 mm | 30 mm | 23 mm |
| Gentamicin | 14 mm | 20 mm | 20 mm | - |
This data illustrates that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting that the compound may possess similar properties.
Case Studies and Research Findings
- In Vitro Studies : A comprehensive study assessed the biological activity of related acetamides, revealing their potential as effective antimicrobial agents. The study utilized agar diffusion techniques to evaluate the inhibition zones against various pathogens, demonstrating promising results for further development .
- Structure-Activity Relationship (SAR) : A related research highlighted how modifications in substituents on the phenyl ring significantly influenced the potency of enzyme inhibitors. For instance, the presence of fluorine atoms was shown to enhance inhibitory effects on α-l-fucosidases, suggesting that similar substitutions in our compound could also enhance its biological activity .
- Docking Studies : Computational studies involving molecular docking have been performed to predict the binding affinity of this compound with various biological targets. These studies indicated strong interactions with active sites of enzymes involved in disease pathways, supporting its potential therapeutic applications .
Scientific Research Applications
Unfortunately, information regarding specific applications of the chemical compound "2-(2-chloro-6-fluorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide" is limited within the provided search results. However, based on the available data, we can provide some relevant information regarding its properties, related compounds, and potential research avenues:
Chemical Properties
- Name: this compound
- CAS Number: 1797954-39-2
- Molecular Formula: C19H19ClFN5O
- Molecular Weight: 387.8
Related Research
While direct applications of the specified compound are not detailed, the search results suggest research in related areas:
- Thiazolidinone Derivatives: Studies on thiazolidinone derivatives reveal their potential as antidiabetic agents with pleiotropic effects, making them potential drug candidates for metabolic syndrome .
- Pyrazinecarboxamides: Research on N-substituted 6-amino-5-cyanopyrazine-2-carboxamides explores their antimycobacterial, antifungal, and antibacterial activities .
- Benzothiazole Derivatives: Synthesis and evaluation of benzothiazole derivatives have shown anticonvulsant, neurotoxicity, and CNS depressant properties .
Potential Research Directions
Given the structural components of the compound, potential research directions could include:
- Exploring its activity as an inhibitor, potentially targeting specific enzymes or receptors.
- Investigating its potential in central nervous system (CNS) related treatments, given the mention of related benzothiazole derivatives as CNS depressants .
- Evaluating its pharmacological activities, such as anticonvulsant or antimycobacterial effects, based on similar compounds studied .
- Analyzing its adsorption behavior to understand its reactivity and electronic and structural properties .
Comparison with Similar Compounds
Research Implications
The compound’s unique combination of substituents positions it as a candidate for:
Neuropharmacology : The piperidine moiety is prevalent in CNS-targeting drugs, though the absence of opioid-like substituents (cf. ocfentanil) may reduce abuse liability .
Metabolic Stability: The fluorine and chlorine atoms may slow oxidative metabolism, extending half-life compared to non-halogenated analogs .
Q & A
Basic Question: What are the critical steps and optimization strategies for synthesizing this compound?
Methodological Answer:
Synthesis typically involves multi-step reactions starting from halogenated aromatic precursors and heterocyclic intermediates. Key steps include:
- Substitution reactions under alkaline conditions to introduce pyrazine or piperidine moieties (e.g., using 3-cyanopyrazin-2-yl derivatives) .
- Reduction steps (e.g., iron powder in acidic conditions) to convert nitro groups to amines .
- Condensation reactions with cyanoacetic acid or thioacetamide derivatives, requiring condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Optimization: - Temperature control (40–80°C) to minimize side reactions.
- Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Basic Question: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR identifies substituent positions on the phenyl and piperidine rings (e.g., distinguishing chloro/fluoro substituents) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions (e.g., piperidin-4-ylmethyl groups) .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) confirms molecular formula (e.g., C19H17ClFN5O) and detects isotopic patterns for chlorine .
- Thin-Layer Chromatography (TLC):
- Monitors reaction progress using silica gel plates and UV visualization .
Advanced Question: How do substituent effects and steric hindrance influence its reactivity in functionalization reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs):
- The 3-cyanopyrazin-2-yl group directs electrophilic substitution to the pyrazine ring’s C5 position due to meta-directing effects .
- Steric Effects:
- The piperidin-4-ylmethyl group imposes steric constraints, limiting nucleophilic attack on the acetamide carbonyl. Use bulky bases (e.g., DBU) to mitigate side reactions .
- Experimental Validation:
- Kinetic studies (e.g., pseudo-first-order conditions) quantify reaction rates for different substituents .
Advanced Question: What strategies are used to study its interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking:
- Computational models (AutoDock Vina) predict binding affinities to targets like kinases or GPCRs, focusing on the cyanopyrazine moiety’s hydrogen-bonding potential .
- Surface Plasmon Resonance (SPR):
- Measures real-time binding kinetics (kon/koff) using immobilized protein targets .
- Isothermal Titration Calorimetry (ITC):
- Quantifies thermodynamic parameters (ΔG, ΔH) for target-ligand interactions .
Advanced Question: How can computational methods improve the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations:
- DFT (B3LYP/6-31G*) optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Reaction Path Search Algorithms:
- Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for derivative synthesis .
- Machine Learning (ML):
- Train ML models on PubChem datasets to correlate structural features (e.g., Cl/F substitution patterns) with activity .
Advanced Question: How to resolve contradictions in reported synthetic yields or regioselectivity?
Methodological Answer:
- Reproducibility Checks:
- Advanced Monitoring:
- Use in-situ FTIR or ReactIR to detect intermediates and adjust reaction conditions dynamically .
- Mechanistic Studies:
- Isotopic labeling (e.g., 18O in acetamide) traces regioselective pathways in conflicting reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
